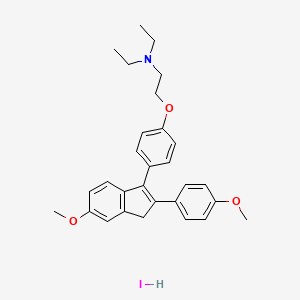
Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide is a complex organic compound with a molecular formula of C29-H33-N-O3.H-I and a molecular weight of 571.54 . This compound is known for its unique structure, which includes a triethylamine group and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a stable urea linkage . This reaction is typically carried out under acidic, alkaline, or aqueous conditions to ensure the stability of the urea linkage . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo substitution reactions, particularly involving the methoxy groups, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stable urea linkages.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxyphenyl groups play a crucial role in its reactivity and stability. The compound can form stable complexes with various substrates, facilitating different chemical reactions. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Similar compounds include:
4-Methoxyphenethylamine: Known for its use as a precursor in organic synthesis.
3-Methoxyphenethylamine: Used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling.
4-Methoxyphenylboronic acid: Utilized in palladium-catalyzed direct arylation and other coupling reactions.
Compared to these compounds, Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide is unique due to its complex structure and the presence of both triethylamine and methoxyphenyl groups, which enhance its reactivity and stability in various chemical reactions.
Properties
CAS No. |
72-51-5 |
|---|---|
Molecular Formula |
C29H34INO3 |
Molecular Weight |
571.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-[5-methoxy-2-(4-methoxyphenyl)-3H-inden-1-yl]phenoxy]ethanamine;hydroiodide |
InChI |
InChI=1S/C29H33NO3.HI/c1-5-30(6-2)17-18-33-25-13-9-22(10-14-25)29-27-16-15-26(32-4)19-23(27)20-28(29)21-7-11-24(31-3)12-8-21;/h7-16,19H,5-6,17-18,20H2,1-4H3;1H |
InChI Key |
YUEWCMZOTYPNRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=C(CC3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















